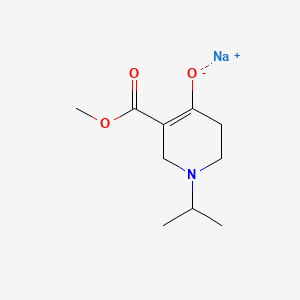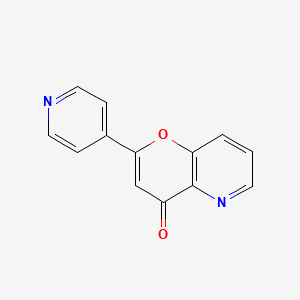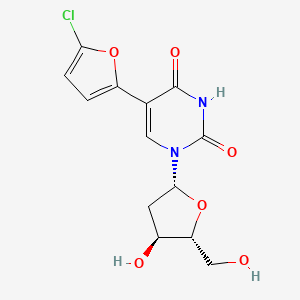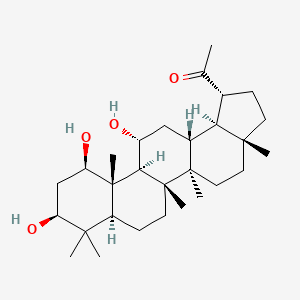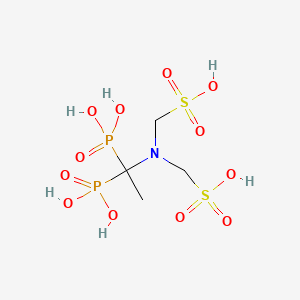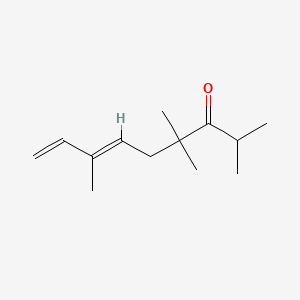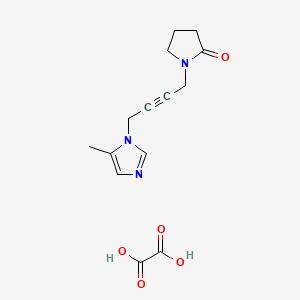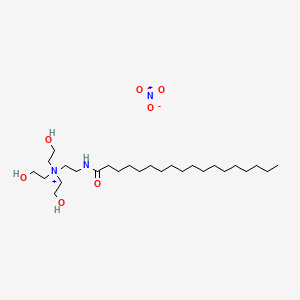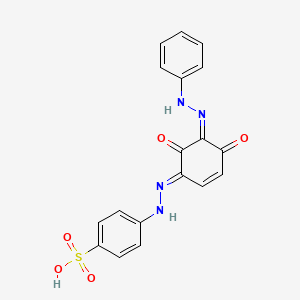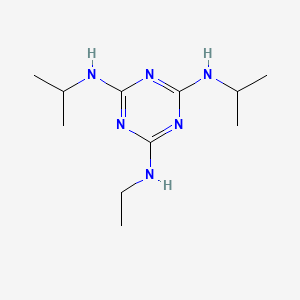
N-Ethyl-N',N''-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylamine and isopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as acetone or tetrahydrofuran (THF).
Step 2: Ethylamine is added to the solution, and the mixture is stirred at a low temperature (0-5°C) to facilitate the substitution of one chlorine atom.
Step 3: Isopropylamine is then added to the reaction mixture, and the temperature is gradually increased to room temperature to complete the substitution of the remaining chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethyl or isopropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds.
Applications De Recherche Scientifique
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which can be utilized in various chemical reactions and processes.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
- N-Ethyl-N’,N’'-bis(ethyl)-1,3,5-triazine-2,4,6-triamine
- N-Propyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine is unique due to the specific combination of ethyl and isopropyl groups attached to the triazine ring
Propriétés
Numéro CAS |
84946-01-0 |
|---|---|
Formule moléculaire |
C11H22N6 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
6-N-ethyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6/c1-6-12-9-15-10(13-7(2)3)17-11(16-9)14-8(4)5/h7-8H,6H2,1-5H3,(H3,12,13,14,15,16,17) |
Clé InChI |
JXSQHULMJXTBLU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)NC(C)C)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


